molecular formula C14H26N2O5 B12838538 tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12838538
M. Wt: 302.37 g/mol
InChI Key: FQEKHGSKXWNVPP-UWVGGRQHSA-N
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Description

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. This compound is widely utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors. Its stereochemistry (3S,4S) and hydroxyl-amine functional groups make it a versatile scaffold for introducing modifications while maintaining structural integrity during multi-step reactions .

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10-/m0/s1

InChI Key

FQEKHGSKXWNVPP-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the protection step. The pyrrolidine ring can be formed through various cyclization reactions, often involving the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group, allowing for further functionalization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structure allows for the exploration of various biochemical pathways.

Medicine

In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its ability to act as a precursor to bioactive molecules makes it a key component in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective functionalization. The pyrrolidine ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine derivatives, focusing on stereochemistry, substituent variations, and functional group effects.

Stereochemical Variations

  • Impact: Stereochemical inversion can alter biological activity, as seen in enzyme-binding studies where (R,R) isomers often show reduced affinity due to mismatched spatial orientation . Molecular Weight: Similar to the target compound (≈316 g/mol), as substituents are identical .

Substituent Modifications

  • (3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate Key Difference: Features a methyl group attached to the Boc-protected amino group (CAS 429673-82-5). This modification may enhance metabolic stability but could hinder interactions in catalytic pockets . Molecular Weight: 316.39 g/mol, marginally higher than the target compound due to the methyl addition .
  • tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Key Difference: Replaces the Boc-amino group with an aminomethyl substituent (CAS 1821824-99-0). Impact: The aminomethyl group introduces a basic primary amine, increasing solubility in aqueous media. However, the lack of Boc protection makes this compound more reactive and prone to oxidation . Molecular Formula: C10H20N2O3 (vs. C14H25N2O5 for the target compound) .

Functional Group Replacements

  • This derivative is valuable in drug candidates targeting proteases or kinases, where fluorine improves bioavailability . Storage: Unlike the target compound (stored at 2–8°C), fluorinated analogs may require inert atmospheres due to sensitivity to moisture .
  • (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)-amino)-4-hydroxypyrrolidine-1-carboxylate Key Difference: Uses benzyloxycarbonyl (Cbz) and benzyl groups instead of Boc (CAS 1417789-76-4). Impact: Bulky benzyl groups increase lipophilicity, improving membrane permeability but complicating deprotection steps. This derivative is less favored in large-scale synthesis due to harsh hydrogenation conditions required for Cbz removal .

Detailed Research Findings and Data Table

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Properties
tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Not provided C14H25N2O5 ~316 Boc-amino, hydroxyl (3S,4S) High stability, moderate solubility
(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Not provided C14H25N2O5 ~316 Boc-amino, hydroxyl (3R,4R) Reduced enzyme binding affinity
(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate 429673-82-5 C15H28N2O5 316.39 Boc-(methyl)amino, hydroxyl (3S,4S) Increased steric hindrance
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1821824-99-0 C10H20N2O3 216.28 Aminomethyl, hydroxyl (3R,4S) High reactivity, lower stability
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Not provided C9H17FN2O3 220.29 Amino, fluorine (3S,4S) Enhanced metabolic stability

Biological Activity

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H32N2O6
  • Molecular Weight : 384.47 g/mol
  • CAS Number : 2414415-75-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects : In vitro studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of the compound against various cell lines. For instance:

Cell LineTreatment ConcentrationObserved Effect
SH-SY5Y (neuronal)10 µMSignificant reduction in cell death
HEK293 (epithelial)50 µMModerate inhibition of proliferation

These results highlight the compound's potential as a neuroprotective agent.

Study 1: Neuroprotection in SH-SY5Y Cells

In a study assessing the neuroprotective effects of this compound on SH-SY5Y cells treated with hydrogen peroxide, the compound significantly reduced cell death by approximately 40% compared to untreated controls. This suggests a protective mechanism against oxidative damage.

Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant capacity using DPPH and ABTS radical scavenging assays. The compound exhibited an IC50 value of 25 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound may modulate signaling pathways involved in cell survival and apoptosis. Specifically:

  • Activation of Nrf2 Pathway : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
  • Inhibition of Apoptotic Pathways : It inhibits caspase activation in neuronal cells exposed to neurotoxic agents.

Q & A

Q. Discrepancies in Synthetic Yields: Best Practices for Reproducibility

  • Factors :
  • Purity of starting materials (e.g., Boc-protected intermediates must be ≥98%) .
  • Stirring rate and reaction scale (kinetic vs. thermodynamic control) .
  • Mitigation : Follow strict inert atmosphere protocols (N2/Ar) and validate yields across multiple batches .

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